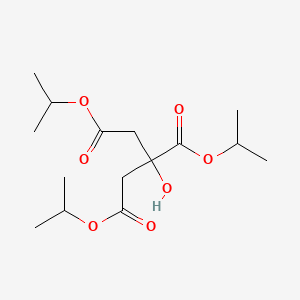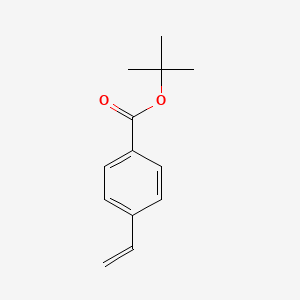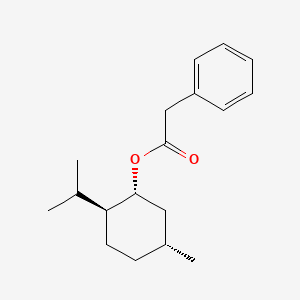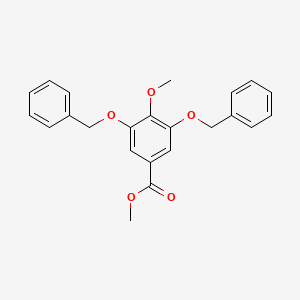
4-Methoxy-3,5-bis(phenylmethoxy)benzoesäuremethylester
Übersicht
Beschreibung
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester is a chemical compound that is commonly referred to as methyl 3,5-dimethoxy-4-(phenylmethoxy)benzoate. It is a synthetic compound that is widely used in scientific research for its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthese von Gefitinib
Gefitinib: ist ein Antikrebsmittel, das zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird. Die Verbindung dient als Ausgangsstoff in einer neuartigen Syntheseroute für Gefitinib, die Alkylierung, Nitrierung, Reduktion, Cyclisierung, Chlorierung und zwei aufeinanderfolgende Aminierungsreaktionen umfasst . Es wurde berichtet, dass diese Syntheseroute zu hohen Gesamtausbeuten führt.
Hantzsch-Kondensationsreaktionen
Im Bereich der organischen Chemie wird diese Verbindung in Hantzsch-Kondensationsreaktionen eingesetzt. Diese Reaktionen sind entscheidend für die Synthese von 1,4-Dihydropyridinen, die wichtige Medikamente bei der Behandlung von Angina pectoris und Bluthochdruck sind . Die Derivate der Verbindung sind für ihre Rolle bei der Bindung an spannungsabhängige L-Typ-Kalziumkanäle bekannt, wodurch sie die Passage von Kalziumionen in Zellen beeinflussen.
Biosynthese von Triterpen-Kohlenwasserstoffen
Diese Verbindung ist an der Biosynthese von Triterpen-Kohlenwasserstoffen in der grünen Mikroalge Botryococcus braunii beteiligt. Sie ist Teil des 2-C-Methyl-D-erythritol-4-phosphat (MEP)-Wegs, der für die Produktion von Kohlenwasserstoffen geeignet für Biokraftstoffe entscheidend ist .
Wirkmechanismus
Target of Action
Methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate, also known as Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester, is a complex organic compound . The primary targets of this compound are not explicitly mentioned in the available resources. It’s often the case with complex organic compounds that their targets can be numerous and varied, depending on the context of their use.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, or oxidation . These interactions can lead to various changes in the target molecules, potentially altering their function or activity.
Biochemische Analyse
Biochemical Properties
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for its function in biochemical pathways, where it can act as a substrate or inhibitor, influencing the activity of specific enzymes and proteins.
Cellular Effects
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of signaling pathways, thereby modulating cellular responses and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It can bind to specific sites on enzymes, altering their activity and affecting downstream biochemical processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, the compound can become toxic, leading to adverse effects on cellular and organismal health. Threshold effects are observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases .
Metabolic Pathways
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic activity. Its role in these pathways is critical for understanding its biochemical and physiological effects .
Subcellular Localization
Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester is localized in specific subcellular compartments, where it performs its biochemical functions. The compound may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications. Its subcellular localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Eigenschaften
IUPAC Name |
methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-22-20(27-15-17-9-5-3-6-10-17)13-19(23(24)26-2)14-21(22)28-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLTRHWKJPFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)OC)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453650 | |
| Record name | Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13326-69-7 | |
| Record name | Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



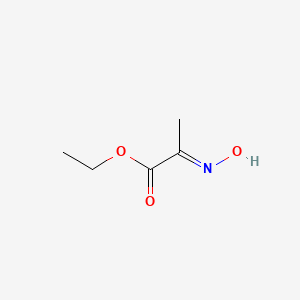
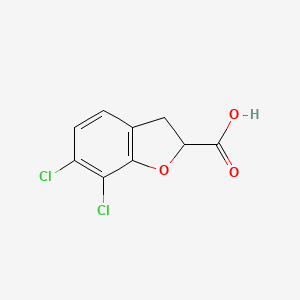
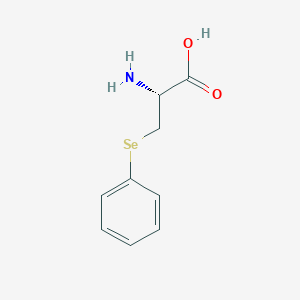


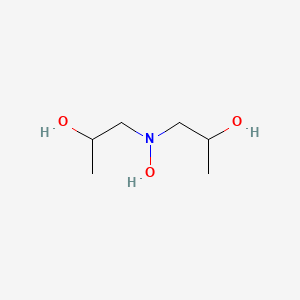

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)


